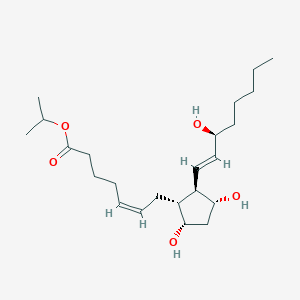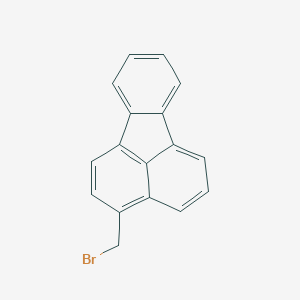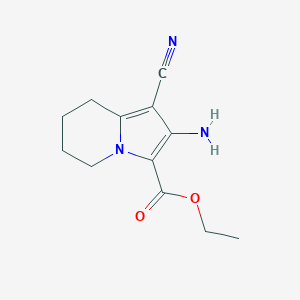![molecular formula C38H32O2P2 B159775 [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane CAS No. 133545-17-2](/img/structure/B159775.png)
[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Copper(I) Complexes and Their Photophysical Properties : A study by Mazzeo et al. (2019) discusses copper(I) complexes using ligands similar to the compound . These complexes exhibit significant photophysical properties, including green or yellow emission in the solid state.
Palladium(II) Complexes in Polymerization : Research by Muñoz-Moreno et al. (2008) focused on the synthesis of palladium(II) complexes, utilizing ligands akin to the compound, for catalyzing copolymerization reactions.
Enantioselective Catalysis in Grignard Cross-Coupling : A study by Nagel and Nedden (1997) explores the use of similar phosphane ligands in palladium(II) complexes for enantioselective catalysis in Grignard cross-coupling reactions.
Light-Emitting Ternary Eu3+ Complexes : Research by Xu, Yin, and Huang (2010) delves into the synthesis of Eu3+ complexes using aryl phosphine oxide derivatives related to the compound for potential electroluminescent applications.
Catalytic Hydrophosphination Applications : A paper by Al-Shboul et al. (2008) discusses the catalytic use of similar compounds in hydrophosphination reactions of alkynes.
Asymmetric Transfer Hydrogenation Catalysts : Research by Meriç et al. (2019) investigates catalysts derived from similar phosphane compounds for enantioselective reduction of ketones.
Chemical Reactivity of Phosphinylhydroxylamines : Harger (1981) studies the chemical reactions of O-(diphenylphosphinyl)hydroxylamine, a compound structurally related to the one , revealing insights into its reactivity and potential applications in organic synthesis.
Safety And Hazards
The safety data sheet for this compound suggests that it may cause skin and eye irritation. In case of inhalation, it’s recommended to move the victim into fresh air and give artificial respiration if necessary. Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJVQCZJJSUHHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928180 |
Source


|
| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane | |
CAS RN |
133545-17-2, 133545-16-1 |
Source


|
| Record name | (S)-MeO-BIPHEP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133545-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

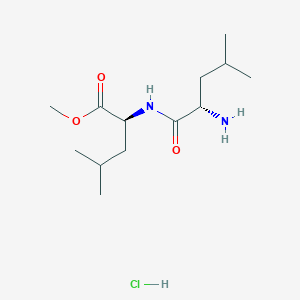
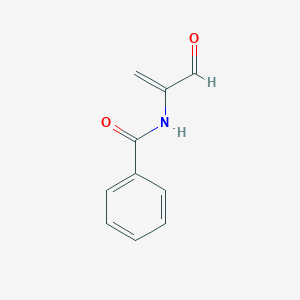
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)
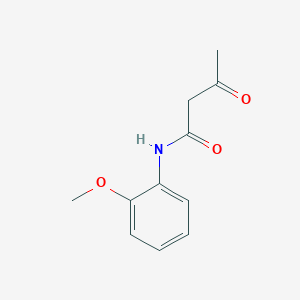

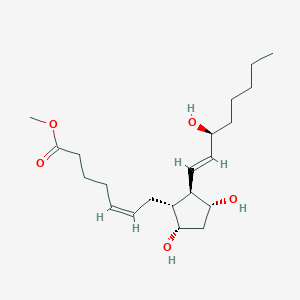
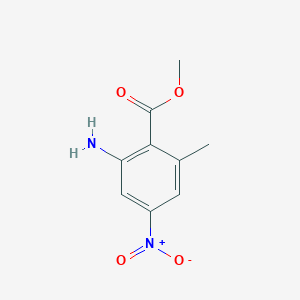
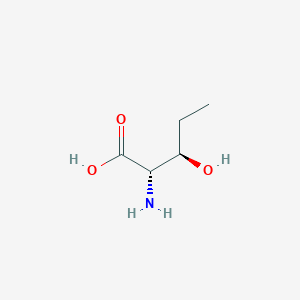
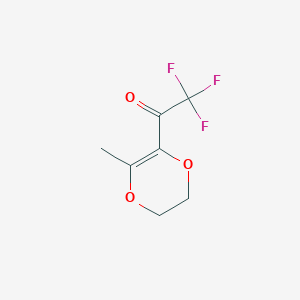
![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
